4-(Benzyloxy)-2-hydroxybenzonitrile
Overview
Description
“4-(Benzyloxy)-2-hydroxybenzonitrile” likely refers to a compound that has a benzonitrile group (a benzene ring with a nitrile group attached), a benzyloxy group (a benzene ring with an oxygen and a benzyl group attached), and a hydroxy group (an oxygen and hydrogen atom) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable benzyloxy compound with a hydroxybenzonitrile compound under appropriate conditions . The exact method would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Chemical Reactions Analysis
The chemical reactions involving this compound could include various organic reactions, such as nucleophilic substitutions or electrophilic additions . The exact reactions would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .Scientific Research Applications
Cancer Research
4-(Benzyloxy)-2-hydroxybenzonitrile, as part of a family of compounds including benzonitriles, has been studied for its activity against cancer cells. A study by Pilon et al. (2020) found that certain compounds with a benzonitrile component showed strong activity against colorectal and triple-negative breast cancer cells. These compounds, characterized by spectroscopic and analytical techniques, demonstrated cytotoxicity in low micromolar ranges and induced apoptosis in cancer cell lines. Notably, the hydroxylated compounds showed an alternative mode of action, suggesting a nuanced relationship between the substituent at the nitrile-based ligand and biological activity (Pilon et al., 2020).
Pesticide Research
Reduction mechanisms of benzonitrile derivatives have been a subject of interest, particularly in the context of pesticides. Sokolová et al. (2008) explored the reduction mechanism of various hydroxy-benzonitriles used as pesticides. Their research involved electrochemical methods combined with spectroelectrochemical and GC/MS identification of products. Understanding the reduction mechanisms of these compounds is crucial for developing more efficient and environmentally friendly pesticides (Sokolová et al., 2008).
Chemical Synthesis
Su et al. (2021) demonstrated a ZnCl2-promoted synthesis method using 2-hydroxybenzonitriles for the creation of 1,3-benzoxazin-4-ones. This process showcases the versatility of hydroxybenzonitriles in chemical synthesis, offering an efficient route to a range of substituted 1,3-benzoxazin-4-ones. Such synthetic protocols have broad implications for the development of new compounds in pharmaceutical and material sciences (Su et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-hydroxy-4-phenylmethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-9-12-6-7-13(8-14(12)16)17-10-11-4-2-1-3-5-11/h1-8,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVJDJBGNPQFKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572919 | |
Record name | 4-(Benzyloxy)-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
189439-24-5 | |
Record name | 4-(Benzyloxy)-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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